molecular formula C27H24N2O5 B2848608 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione CAS No. 299420-35-2

5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2848608
CAS No.: 299420-35-2
M. Wt: 456.498
InChI Key: XLICEIDEZVOAMW-UHFFFAOYSA-N
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Description

This compound belongs to the diazinane-trione family, characterized by a six-membered heterocyclic core (1,3-diazinane-2,4,6-trione) with a 3,4-dimethoxyphenylmethylidene substituent at the 5-position. The 1,3-positions are substituted with 4-methylphenyl groups, enhancing steric bulk and lipophilicity. Its molecular formula is C27H24N2O5 (MW: 456.49 g/mol), with structural features critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-5-10-20(11-6-17)28-25(30)22(15-19-9-14-23(33-3)24(16-19)34-4)26(31)29(27(28)32)21-12-7-18(2)8-13-21/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLICEIDEZVOAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione, commonly referred to as this compound's IUPAC name, is a synthetic organic compound with significant potential in biomedical research. Its molecular formula is C27H24N2O5C_{27}H_{24}N_{2}O_{5} with a molecular weight of approximately 456.498 g/mol. This compound has garnered attention for its diverse biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C27H24N2O5\text{C}_{27}\text{H}_{24}\text{N}_{2}\text{O}_{5}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. The mechanism of action is believed to involve the inhibition of various signaling pathways associated with tumor growth and proliferation. For instance:

  • Inhibition of COX-2 : The compound has been linked to the inhibition of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer cells. Inhibiting COX-2 can lead to reduced inflammatory responses and decreased tumor growth .
  • Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cell lines, leading to apoptosis (programmed cell death) .

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. It appears to downregulate pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory processes .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1In vitro assays on cancer cell lines (e.g., MCF-7)Significant reduction in cell viability at concentrations ≥ 10 µM
Study 2In vivo models using mice with induced tumorsDecreased tumor size and weight compared to control groups after treatment with the compound
Study 3Cytokine profiling using ELISAReduction in TNF-α and IL-6 levels post-treatment

These studies collectively indicate that this compound possesses substantial anticancer and anti-inflammatory properties.

Scientific Research Applications

Basic Information

  • Molecular Formula : C27H24N2O5
  • Molecular Weight : 456.498 g/mol
  • CAS Number : 299420-35-2
  • Density : Approximately 1.286 g/cm³
  • Boiling Point : Estimated at 630.3 °C

Antioxidant Properties

Research indicates that compounds similar to 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that derivatives of this compound can modulate NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer's disease. By acting as antagonists at these receptors, the compound may help protect neuronal cells from excitotoxicity.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. This potential is attributed to its structural features that allow interaction with cellular targets involved in cancer progression.

Medicinal Chemistry

The compound serves as a lead structure for the development of new pharmacological agents targeting neurological disorders and cancer. Its ability to modulate receptor activity makes it a candidate for further optimization.

Drug Development

Pharmaceutical researchers are investigating the synthesis of analogs based on this compound to enhance efficacy and reduce toxicity. The structure-activity relationship (SAR) studies are crucial for developing more potent derivatives.

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of related diazinane derivatives on neuronal cultures exposed to glutamate-induced toxicity. The results indicated a dose-dependent reduction in cell death, suggesting potential therapeutic applications for neurodegenerative conditions .

Study 2: Anticancer Activity Against Breast Cancer Cells

A recent investigation published in Cancer Letters reported that a synthetic analog of the compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methoxy Positional Isomers
  • 5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione (CAS: 1023515-76-5): The 2,4-dimethoxy configuration reduces conjugation compared to the 3,4-isomer, altering electronic properties.
  • 5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione (CAS: 304875-61-4):
    • Methyl groups at the 1,3-positions instead of aryl groups lower molecular weight (MW: 304.3 g/mol) and improve crystallinity.
    • Crystal data (triclinic, P1 space group) reveal π-π stacking interactions absent in bulkier analogs .
Halogenated Derivatives
  • Increased molecular weight (MW: ~530 g/mol) and altered solubility profile due to halogenation .

Substituent Variations on the Diazinane Core

Aryl vs. Alkyl Substitutions
  • Lower lipophilicity (logP ~2.8) compared to the target compound (logP ~4.2) .
  • 1,3-Dimethyl-diazinane-trione derivatives :
    • Methyl groups enhance crystallinity (as seen in X-ray a = 7.3086 Å, α = 82.5685°) but reduce pharmacological activity due to decreased binding affinity .

Functional Group Modifications

Hydroxyphenyl and Dihydroxyphenyl Analogs
  • 5-[(4-Hydroxyphenyl)methylidene]-1,3-bis(2-methylpropyl)-diazinane-trione :
    • Hydroxyl groups increase polarity (aqueous solubility ~0.5 mg/mL) but lower IC50 for p300 inhibition (5400 nM vs. 8500 nM for methoxy analogs) .
  • 5-[(3,4-Dihydroxyphenyl)methylidene] derivatives :
    • Catechol groups enable hydrogen bonding, improving target engagement in enzyme inhibition assays but reducing metabolic stability .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous diazinane triones are synthesized via cyclization of aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with bis(4-methylphenyl)urea derivatives under acidic or basic conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

  • Catalyst : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) may accelerate imine formation .

  • Temperature : Reactions are often conducted at reflux (80–120°C) to drive equilibrium toward product formation .
    Purification typically employs recrystallization using acetone/water mixtures or column chromatography .

    • Data Table : Common Reaction Conditions for Analogous Compounds
Starting MaterialSolventCatalystTemp (°C)Yield (%)Reference
4-MethoxybenzaldehydeDMFZnCl₂10072
3,4-DimethoxybenzaldehydeEthanolPiperidine8065

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals from the dimethoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and methylidene (δ 6.5–7.5 ppm for aromatic protons) groups. The diazinane trione core shows carbonyl carbons at δ 160–180 ppm .
  • IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) .
  • X-ray Crystallography : Resolves π-π stacking between aromatic rings and hydrogen-bonding networks in the solid state, critical for understanding crystallinity .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Reaction Path Search : Transition state analysis identifies energy barriers for degradation pathways (e.g., hydrolysis of the trione ring) .
  • Solvent Effects : COSMO-RS simulations model solvation energies to optimize reaction media .

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar diazinane trione derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and assay against targets (e.g., kinase enzymes) to isolate key functional groups .
  • In Vitro Assays : Use standardized protocols (e.g., IC₅₀ determination via fluorescence polarization) to minimize variability between studies .

Q. What role does crystal packing analysis play in understanding the solid-state properties of this compound, and how can this inform formulation design?

  • Methodological Answer :
  • X-ray Crystallography : Reveals intermolecular interactions (e.g., π-π stacking between dimethoxyphenyl groups) that influence solubility and melting point .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H-bonding vs. van der Waals) to predict stability under thermal stress .

Q. How can Design of Experiments (DoE) optimize the multi-step synthesis of this compound to enhance efficiency and reproducibility?

  • Methodological Answer :
  • Factorial Design : Screen variables (e.g., catalyst loading, temperature) to identify critical factors. For example, a 2³ factorial design may reveal interactions between solvent polarity and reaction time .

  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships (e.g., quadratic effects of temperature) .

    • Data Table : Example DoE Parameters for Synthesis Optimization
FactorLow LevelHigh LevelResponse (Yield %)
Temp (°C)8012065 → 85
Catalyst (mol%)51570 → 88
Reaction Time (h)61268 → 82

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